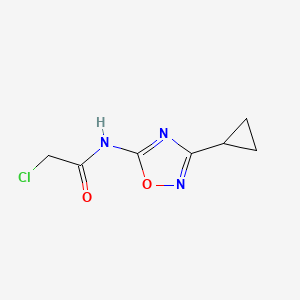
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one
Descripción general
Descripción
The compound “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” is a type of thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds and have a wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
Thiazole derivatives can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine can yield thiazole derivatives .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile can yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
One of the primary applications of this chemical framework involves the synthesis of novel compounds. Sayed et al. (2002) described a process for synthesizing new pyridazinones, pyridazin-6-imines, 4-pyridazinals, and pyridines starting from key intermediates related to the thiazole moiety. This research highlights the chemical versatility of thiazole-containing compounds in generating diverse molecular structures with potential for further biological applications (S. Sayed, M. A. Khalil, M. Ahmed, M. Raslan, 2002).
Antimicrobial Activity
Another significant area of application is in the development of compounds with antimicrobial properties. Abdelhamid et al. (2010) synthesized derivatives containing the thiazole moiety and tested them for antimicrobial activity against different microorganisms. This research underscores the potential of thiazole derivatives in contributing to new antimicrobial agents (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Biological Activity
The thiazole moiety, when incorporated into various heterocyclic frameworks, has shown a range of biological activities. Zaki et al. (2016) explored the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, demonstrating their antimicrobial and anti-inflammatory potential. This work presents a comprehensive approach to leveraging thiazole derivatives for biological applications, showing that these compounds can serve as a foundation for the development of drugs with diverse therapeutic effects (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets . For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with its targets .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects . This suggests that “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” may also have similar effects.
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Safety and Hazards
The safety data sheet for a similar compound, “3-(1,3-Thiazol-2-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, use protective equipment, and ensure good ventilation .
Direcciones Futuras
While specific future directions for “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” are not mentioned in the search results, thiazole derivatives have been the subject of ongoing research due to their wide range of biological activities and potential therapeutic applications . Further studies could focus on exploring the biological activities of this compound and its potential applications in medicine.
Análisis Bioquímico
Biochemical Properties
3-(1,3-Thiazol-2-yl)-1H-pyridazin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This interaction can lead to changes in the metabolic flux and levels of various metabolites within cells . Additionally, this compound can influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . The localization of this compound is often influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYLLHPYCXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
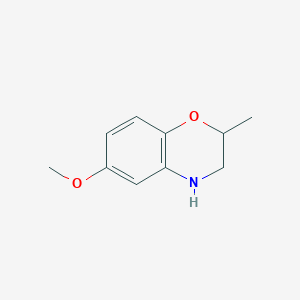
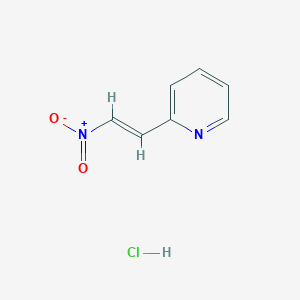
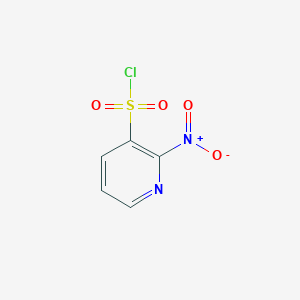
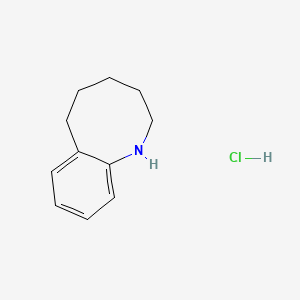
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)


![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)

